2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine
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Overview
Description
2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable diketone or ketoester in the presence of an acid catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro compounds, acidic catalysts.
Major Products Formed
Oxidation: N-oxides.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its pharmacological properties, such as anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant properties.
Uniqueness
Its diethyl and dimethyl substitutions may influence its binding affinity and selectivity for various biological targets, making it a valuable compound for further research .
Properties
CAS No. |
546127-60-0 |
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Molecular Formula |
C15H22N2 |
Molecular Weight |
230.35 g/mol |
IUPAC Name |
2,4-diethyl-2,8-dimethyl-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C15H22N2/c1-5-12-10-15(4,6-2)17-14-9-11(3)7-8-13(14)16-12/h7-9,17H,5-6,10H2,1-4H3 |
InChI Key |
GDOUHSCICXXCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)C)NC(C1)(C)CC |
Origin of Product |
United States |
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